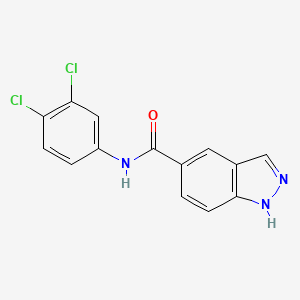
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups, an ethylamine linkage, and a urea moiety attached to a fluoromethylphenyl group.
Vorbereitungsmethoden
The synthesis of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves:
Preparation of 2,6-Dimethoxypyrimidine-4-amine: This intermediate can be synthesized by reacting 2,6-dimethoxypyrimidine with ammonia under suitable conditions.
Formation of the Ethylamine Linkage: The 2,6-dimethoxypyrimidine-4-amine is then reacted with an appropriate ethylating agent to introduce the ethylamine group.
Coupling with 3-Fluoro-4-methylphenylisocyanate: The final step involves the reaction of the ethylamine derivative with 3-fluoro-4-methylphenylisocyanate to form the desired urea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Chemischer Reaktionen
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the fluoromethylphenyl group, where the fluorine atom can be replaced by other substituents using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction pathways.
Affecting Gene Expression: Altering the expression of genes involved in cell growth and differentiation.
The specific molecular targets and pathways depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea can be compared with other similar compounds to highlight its uniqueness:
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(4-fluorophenyl)urea: This compound lacks the methyl group on the phenyl ring, which may influence its chemical and biological properties.
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-chloro-4-methylphenyl)urea: The presence of a chlorine atom instead of fluorine can lead to different reactivity and interactions.
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-ethylphenyl)urea: The ethyl group on the phenyl ring may affect the compound’s solubility and biological activity.
These comparisons help to understand the structure-activity relationships and the unique features of this compound.
Eigenschaften
IUPAC Name |
1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O3/c1-10-4-5-11(8-12(10)17)20-15(23)19-7-6-18-13-9-14(24-2)22-16(21-13)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISFZLJQJFUVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2530242.png)



![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)


![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)



![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

